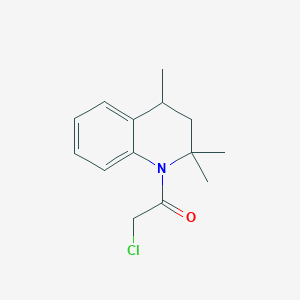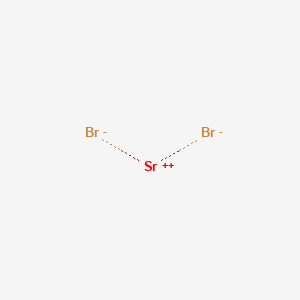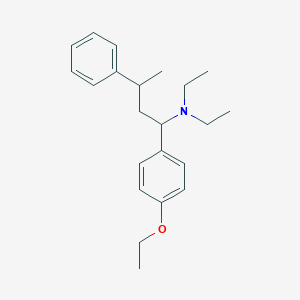
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine, also known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive drug that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. In
Mechanism Of Action
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical And Physiological Effects
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models. In humans, it has been used to treat anxiety disorders, insomnia, and epilepsy. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been shown to have muscle relaxant and amnesic properties.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine in lab experiments include its well-established pharmacological profile, its ability to produce anxiolytic and hypnotic effects, and its relatively low toxicity. However, its use is limited by its short half-life, which may require frequent dosing in experiments.
Future Directions
Future research on 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine could focus on its potential use in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine use and its potential for abuse and addiction. Finally, research could explore the development of new analogues of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine with improved pharmacological properties.
In conclusion, 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is a psychoactive drug that has been extensively studied in scientific research. Its anxiolytic, hypnotic, and anticonvulsant properties make it a valuable tool in the study of neurological disorders. However, its use is limited by its short half-life, and further research is needed to explore its potential for the treatment of other disorders and the development of new analogues.
Synthesis Methods
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is synthesized using a multi-step process that involves the reaction of 2-ethylamino-2-phenylbutane with para-ethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified and crystallized to obtain pure 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine.
Scientific Research Applications
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been extensively studied in scientific research, particularly in the field of psychopharmacology. It has been used in animal models to investigate its anxiolytic, hypnotic, and anticonvulsant properties. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been used in human studies to evaluate its efficacy in the treatment of anxiety disorders, insomnia, and epilepsy.
properties
CAS RN |
13988-32-4 |
|---|---|
Product Name |
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine |
Molecular Formula |
C22H31NO |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N,N-diethyl-3-phenylbutan-1-amine |
InChI |
InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3 |
InChI Key |
FCLYRXWNSYOOPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Other CAS RN |
13988-32-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





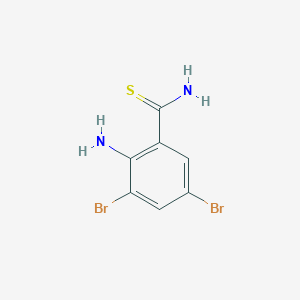



![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)


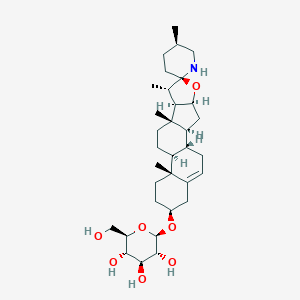
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
